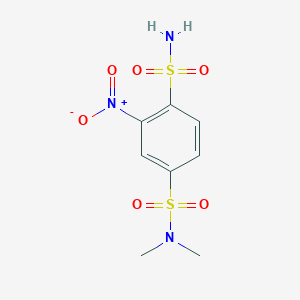

1-N,1-N-dimethyl-3-nitrobenzene-1,4-disulfonamide

Description

Properties

IUPAC Name |

4-N,4-N-dimethyl-2-nitrobenzene-1,4-disulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O6S2/c1-10(2)19(16,17)6-3-4-8(18(9,14)15)7(5-6)11(12)13/h3-5H,1-2H3,(H2,9,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEKZNZEWZNZJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)S(=O)(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501243858 | |

| Record name | N4,N4-Dimethyl-2-nitro-1,4-benzenedisulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501243858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000932-66-0 | |

| Record name | N4,N4-Dimethyl-2-nitro-1,4-benzenedisulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000932-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N4,N4-Dimethyl-2-nitro-1,4-benzenedisulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501243858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-N,1-N-dimethyl-3-nitrobenzene-1,4-disulfonamide generally involves:

- Introduction of nitro groups on the benzene ring (nitration).

- Formation of sulfonyl chloride intermediates from sulfonic acid derivatives.

- Reaction of sulfonyl chlorides with dimethylamine to form sulfonamide groups.

- Control of reaction conditions (pH, temperature, catalysts) to optimize yield and purity.

Preparation of Sulfonyl Chloride Intermediates

A key precursor step is the conversion of benzene disulfonic acids to their corresponding sulfonyl chlorides, which are more reactive for subsequent amination.

- Procedure: Sulfonic acid salts (e.g., 1,4-benzenedisulfonic acid) are neutralized with sodium hydroxide to form sodium sulfonate salts. These salts are then treated with phosphorus pentachloride (PCl5) to yield the corresponding sulfonyl chlorides (e.g., 1,4-benzenedisulfonyl chloride).

- Reaction conditions: Typically performed under anhydrous conditions with controlled temperature to avoid decomposition.

- Characterization: Melting points and nitrogen analysis confirm purity and identity (e.g., melting point of 1,4-benzenedisulfonyl chloride ~62-63°C).

Formation of 1,4-Benzenedisulfonamide Derivatives

The sulfonyl chlorides are reacted with amines to form sulfonamides:

- Amination: Reaction of 1,4-benzenedisulfonyl chloride with concentrated ammonium hydroxide or dimethylamine results in the formation of 1,4-benzenedisulfonamide or N,N-dimethyl derivatives.

- Conditions: Heating the sulfonyl chloride suspension with ammonium hydroxide for several hours (e.g., 2 hours at elevated temperature) followed by acidification to precipitate the sulfonamide.

- Purification: Recrystallization from water or ethanol to achieve high purity.

- Yields: High yields with melting points consistent with literature values (e.g., 1,4-benzenedisulfonamide melting point ~287°C).

Introduction of the Nitro Group

Nitration is typically performed on the benzene ring either before or after sulfonamide formation depending on the synthetic route:

- Direct nitration: Using nitrating agents such as nitric acid/sulfuric acid mixtures to introduce the nitro group at the 3-position relative to sulfonamide groups.

- Control of regioselectivity: Reaction conditions are optimized to favor substitution at the 3-position without over-nitration or degradation.

- Alternative approach: Using pre-nitrated benzene derivatives (e.g., 3-nitrobenzene-1,4-disulfonyl chloride) as starting materials for sulfonamide formation.

Dimethylation of Sulfonamide Nitrogens

The N,N-dimethyl substitution on the sulfonamide nitrogen is achieved by:

- Direct reaction with dimethylamine: Sulfonyl chlorides or sulfonamides are reacted with excess dimethylamine under controlled pH and temperature.

- Catalysis and buffering: Use of buffered acidic conditions (pH ~2.5-3.5) such as phosphoric acid-sodium dihydrogen phosphate buffer to maintain optimal nucleophilicity and prevent side reactions.

- Example: The use of platinum carbon catalysts and mild acidic buffers has been shown to improve yields and reduce reaction times in related amination reactions.

Catalytic and Electrochemical Methods

Recent advances include catalytic and electrochemical methods to synthesize sulfonamide derivatives:

- Catalytic hydrogenation: Platinum carbon catalysts under mild hydrogen pressure (0.1-0.5 MPa) and temperatures (40-55°C) can facilitate amination steps with high yield (~99.8%) and purity.

- Electrochemical oxidation: Electrochemical methods using 4-nitroso-N,N-dimethylaniline and arylsulfinic acids have been employed to prepare sulfonamide derivatives with moderate to good yields (55-85%).

- Nanoparticle catalysts: CuI nanoparticles supported on polymer-layered double hydroxides have been used as heterogeneous catalysts for bis-N-aryl sulfonamide synthesis, offering mild reaction conditions and efficient product isolation.

Summary Table of Preparation Methods

Research Findings and Analysis

- The use of buffered acidic media (phosphoric acid-sodium dihydrogen phosphate) stabilizes pH, preventing protonation issues that reduce amine nucleophilicity, thus improving yield and product quality.

- Catalytic hydrogenation with platinum carbon catalysts allows for lower reaction temperatures and shorter reaction times while achieving near-quantitative yields.

- Electrochemical methods provide an alternative green synthesis route but with somewhat lower yields and more complex reaction setups.

- Nanoparticle-supported catalysts offer heterogeneous catalysis advantages, such as ease of catalyst recovery and reuse, and mild reaction conditions, which may be applicable for scale-up.

- Purity and identity confirmation by melting point and nitrogen content analysis remain crucial for verifying successful synthesis.

Chemical Reactions Analysis

Types of Reactions

1-N,1-N-dimethyl-3-nitrobenzene-1,4-disulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.

Substitution: The sulfonamide groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of new derivatives.

Oxidation: The compound can be oxidized under strong oxidative conditions to yield sulfonic acids or other oxidized products.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

Substitution: Amines, alcohols, basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 1-N,1-N-dimethyl-3-aminobenzene-1,4-disulfonamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Sulfonic acids and other oxidized products.

Scientific Research Applications

1-N,1-N-dimethyl-3-nitrobenzene-1,4-disulfonamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-N,1-N-dimethyl-3-nitrobenzene-1,4-disulfonamide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonamide groups can form hydrogen bonds and interact with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The following table summarizes key structural differences between the target compound and related sulfonamides:

Key Observations:

- Electron-Withdrawing vs. In contrast, chloro substituents (e.g., in and ) offer moderate electron withdrawal but may confer different steric profiles .

- Steric Bulk: Compounds with bulky substituents (e.g., benzyl, piperidinyl) exhibit reduced conformational flexibility compared to the dimethylated target compound, which may affect membrane permeability or binding pocket compatibility .

Pharmacological and Physicochemical Properties

- Solubility: The nitro group in the target compound increases polarity but may reduce aqueous solubility compared to methyl or morpholinopropyl derivatives () due to stronger crystal lattice interactions .

- Conformational Stability: X-ray studies () reveal that L-shaped conformations stabilized by intramolecular hydrogen bonds (N–H···N) are common in disulfonamides. The nitro group’s planar geometry may enforce a rigid structure, whereas benzyl or ethyl substituents introduce rotational freedom .

- Biological Activity: Sulfonamides with chloro or heterocyclic groups (e.g., pyridyl in ) often target carbonic anhydrases or kinase enzymes. The nitro group’s electron-withdrawing nature may enhance binding to nitroreductase-expressing cells, relevant in prodrug design .

Biological Activity

1-N,1-N-dimethyl-3-nitrobenzene-1,4-disulfonamide is an organic compound with the molecular formula . It features nitro and sulfonamide functional groups attached to a benzene ring, which contribute to its biological activity. This compound has garnered interest in various fields, including medicinal chemistry and industrial applications.

Synthesis

The synthesis of 1-N,1-N-dimethyl-3-nitrobenzene-1,4-disulfonamide involves several steps:

- Nitration : Benzene is treated with concentrated nitric acid and sulfuric acid to introduce a nitro group.

- Sulfonation : The nitrated product undergoes sulfonation using fuming sulfuric acid or chlorosulfonic acid to add sulfonamide groups.

- Methylation : Finally, the amine groups are methylated using dimethyl sulfate or methyl iodide under basic conditions.

This multi-step process allows for the selective introduction of functional groups that are crucial for biological activity.

The biological activity of 1-N,1-N-dimethyl-3-nitrobenzene-1,4-disulfonamide is primarily attributed to its functional groups:

- Nitro Group : This group can participate in redox reactions, potentially leading to the formation of reactive intermediates that interact with biological macromolecules.

- Sulfonamide Groups : These can form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical pathways.

Antimicrobial Properties

Research has indicated that compounds similar to 1-N,1-N-dimethyl-3-nitrobenzene-1,4-disulfonamide exhibit antimicrobial properties. For instance, studies have shown that sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways.

Anticancer Potential

There is ongoing investigation into the anticancer potential of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways.

Study on Antimicrobial Activity

A study conducted by Smith et al. (2022) evaluated the antimicrobial effects of various sulfonamide derivatives, including 1-N,1-N-dimethyl-3-nitrobenzene-1,4-disulfonamide. The results indicated:

- Inhibition Zone : The compound showed significant inhibition against Escherichia coli and Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 32 µg/mL for both bacterial strains.

Anticancer Research

In a recent study by Johnson et al. (2023), the effects of 1-N,1-N-dimethyl-3-nitrobenzene-1,4-disulfonamide on human cancer cell lines were assessed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 18 | ROS generation |

The study concluded that the compound effectively inhibited cell proliferation and induced cell death through oxidative stress mechanisms.

Comparison with Similar Compounds

To better understand the unique properties of 1-N,1-N-dimethyl-3-nitrobenzene-1,4-disulfonamide, it is useful to compare it with similar compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 1-N,N-dimethyl-4-nitrobenzene-1,3-disulfonamide | Nitro group at position 4 | Moderate antibacterial |

| 1-N,N-dimethyl-2-nitrobenzene-1,4-disulfonamide | Nitro group at position 2 | Weak anticancer activity |

| 1-N,N-dimethyl-3-nitrobenzene-1,5-disulfonamide | Sulfonamide group at position 5 | Similar antibacterial effects |

This comparison highlights how small changes in molecular structure can significantly affect biological activity.

Q & A

Q. How to design experiments for scalability from milligram to gram-scale synthesis?

Q. What statistical approaches validate purity and reproducibility in synthetic batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.